![molecular formula C11H9F2NO3 B3038868 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 923178-07-8](/img/structure/B3038868.png)
1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, also known as DFPOCA, is a fluorinated carboxylic acid that has been studied for its potential applications in scientific research. This compound is synthesized by the reaction of 2,4-difluorobenzaldehyde with ethyl cyanoacetate in the presence of an acid catalyst. DFPOCA has been investigated for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) cross-coupling reaction is widely used for carbon–carbon bond formation. DFB plays a role in this process:
- Boron Reagent : DFB can serve as a boron reagent in SM coupling reactions. These reactions allow the synthesis of complex organic molecules by connecting aryl or vinyl boron compounds with aryl or vinyl halides. DFB’s mild reaction conditions and functional group tolerance contribute to its success in this context .
Fluorinated Pyridine Synthesis
DFB is involved in the synthesis of fluorinated pyridines, which have diverse applications:
- Starting Material : 2-Amino-5-fluoropyridine (derived from DFB) acts as a starting material for synthesizing pyridothiadiazene 1,1-dioxides. These compounds have potential as AMPA potentiators, which can modulate neurotransmitter receptors in the brain .
Bioactive Compounds
DFB’s guanidine-based structure contributes to its bioactivity:
properties
IUPAC Name |
1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO3/c12-7-1-2-9(8(13)4-7)14-5-6(11(16)17)3-10(14)15/h1-2,4,6H,3,5H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFSZWJZSGREJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=C(C=C(C=C2)F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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